N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]azepane-1-carboxamide
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]azepane-1-carboxamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and an azepane ring
Properties
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14(13-19-18(23)22-11-7-2-3-8-12-22)17-20-16(21-24-17)15-9-5-4-6-10-15/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIYVVYRQCVPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCCCCC1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]azepane-1-carboxamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.
Formation of the azepane ring: The azepane ring is synthesized separately and then coupled with the oxadiazole derivative through a nucleophilic substitution reaction.
Formation of the carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]azepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. The 1,2,4-oxadiazole ring is known for its activity against various bacterial and fungal strains .
Medicine
In medicine, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. This can result in antimicrobial, anti-inflammatory, or anticancer effects depending on the target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and often exhibit similar biological activities.
Phenyl-substituted azepanes: These compounds have a similar structure but may differ in their biological activity due to the absence of the oxadiazole ring.
Uniqueness
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]azepane-1-carboxamide is unique due to the combination of the 1,2,4-oxadiazole ring and the azepane ring. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
